Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of a substituted aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with different substitution patterns.
2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the ethyl ester group.
Uniqueness
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .
Biological Activity
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl ester at the 5-position. This unique combination of functional groups contributes to its biological activity and stability.
Molecular Formula
- Molecular Formula : C8H7F3N2O3
- Molecular Weight : Approximately 236.15 g/mol
Antiviral Properties
Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication by targeting specific enzymes involved in viral life cycles. For instance, studies have demonstrated its efficacy against influenza viruses, where it significantly reduced viral loads in infected models .
Anticancer Activity
The compound also demonstrates promising anticancer effects. It has been found to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistically, it may interfere with pathways such as NF-κB and AP-1 signaling, which are crucial for cancer cell survival and proliferation .
Antimicrobial Effects
In addition to antiviral and anticancer activities, this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or protein production, crucial for viral replication and cancer cell growth.
- Receptor Modulation : It can modulate the activity of various receptors associated with cellular signaling pathways, leading to altered cellular responses.
Case Studies
- Antiviral Study : In a controlled study on mice infected with influenza A virus, administration of this compound resulted in over a 2-log reduction in viral load compared to untreated controls. This highlights its potential as a therapeutic agent in viral infections .
- Cancer Research : A study evaluating the compound's effect on human cancer cell lines revealed an IC50 value below 10 µM for several types of cancer cells, indicating potent anticancer activity. The compound was shown to induce apoptosis through caspase activation pathways .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | Anticancer |
2-Hydroxy-4-trifluoromethyl-pyrimidine | C7H6F3N2O3 | Antiviral |
4-Trifluoromethylpyrimidin-5-one | C6H4F3N3O | Antimicrobial |
This table illustrates the structural similarities and differences among compounds related to this compound, emphasizing its unique properties that contribute to its wide range of biological activities.
Properties
IUPAC Name |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMZBLTCALOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371873 | |
Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154934-97-1 | |
Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154934-97-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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